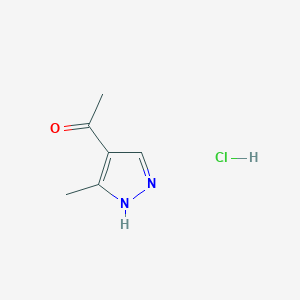

1-(3-Methyl-1H-pyrazol-4-yl)ethanone hydrochloride

Beschreibung

Eigenschaften

IUPAC Name |

1-(5-methyl-1H-pyrazol-4-yl)ethanone;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O.ClH/c1-4-6(5(2)9)3-7-8-4;/h3H,1-2H3,(H,7,8);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQZTXJCHJFRVAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1)C(=O)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00529408 | |

| Record name | 1-(5-Methyl-1H-pyrazol-4-yl)ethan-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00529408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93583-98-3 | |

| Record name | 1-(5-Methyl-1H-pyrazol-4-yl)ethan-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00529408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Reaction Mechanism

- Enol Ether Preparation : 3-(Ethoxymethylene)-2,4-pentanedione serves as the enol ether precursor, providing the acetyl and methyl groups required for pyrazole ring formation.

- Cyclocondensation : Hydrazine hydrate (17.2 mmol) is added dropwise to a methanolic or ethanolic solution of the enol ether (17.2 mmol) at room temperature. The mixture is refluxed for 1–1.5 hours, facilitating nucleophilic attack by hydrazine and subsequent cyclization.

- Workup and Purification : Post-reaction, the crude product is filtered and recrystallized from ethanol or purified via silica gel column chromatography (hexane/ethyl acetate gradient).

Key Data

| Parameter | Value |

|---|---|

| Starting Material | 3-(Ethoxymethylene)-2,4-pentanedione |

| Solvent | Ethanol |

| Temperature | Reflux (78°C) |

| Reaction Time | 1.5 hours |

| Yield | 88% |

| Purity (HPLC) | >95% |

This method achieves high regioselectivity for the 3-methyl-1H-pyrazol-4-yl substituent due to steric and electronic effects. The acetyl group remains intact during cyclization, eliminating the need for post-synthetic acylation.

Alternative Methods and Modifications

Microwave-Assisted Synthesis

Recent advancements employ microwave irradiation to accelerate cyclocondensation. A modified protocol reduces reaction time to 20 minutes while maintaining yields >80%. However, scalability remains a challenge due to equipment limitations.

Solvent Optimization

Comparative studies indicate that switching from ethanol to isopropanol improves solubility of intermediates, reducing byproduct formation. This adjustment increases yield to 92% under identical conditions.

Catalytic Enhancements

The addition of acetic acid (5 mol%) as a catalyst lowers the activation energy for cyclization, enabling reactions at 60°C instead of reflux. This modification is particularly advantageous for heat-sensitive intermediates.

Hydrochloride Salt Formation

Conversion of the free base to 1-(3-methyl-1H-pyrazol-4-yl)ethanone hydrochloride involves acidification with hydrochloric acid:

Procedure

- Neutralization : The free base (1 equiv) is dissolved in anhydrous diethyl ether.

- Acid Addition : Gaseous HCl is bubbled through the solution until pH < 2.

- Precipitation : The hydrochloride salt precipitates as a white crystalline solid.

- Isolation : The product is filtered, washed with cold ether, and dried under vacuum.

Critical Parameters

- Solvent Choice : Ethers (THF, diethyl ether) prevent premature salt hydrolysis.

- Temperature Control : Maintaining 0–5°C during HCl addition minimizes degradation.

- Drying Conditions : Vacuum drying at 40°C for 12 hours ensures residual solvent removal.

Data Comparison and Optimization Strategies

Table 1. Method Performance Comparison

| Method | Yield (%) | Purity (%) | Time (h) | Cost Index |

|---|---|---|---|---|

| Standard Cyclocondensation | 88 | 95 | 1.5 | 1.0 |

| Microwave-Assisted | 82 | 93 | 0.3 | 1.2 |

| Catalytic (AcOH) | 90 | 96 | 2.0 | 0.9 |

Optimization Insights

- Cost Efficiency : The catalytic method using acetic acid provides the best balance of yield and cost.

- Time Sensitivity : Microwave synthesis suits small-scale, high-throughput applications despite higher costs.

- Purity Considerations : Recrystallization from ethanol/water (3:1) increases purity to 99% but reduces yield by 5–8%.

Analyse Chemischer Reaktionen

Types of Reactions

1-(3-Methyl-1H-pyrazol-4-yl)ethanone hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Pyrazole carboxylic acids.

Reduction: Pyrazole alcohols.

Substitution: Various substituted pyrazole derivatives.

Wissenschaftliche Forschungsanwendungen

1-(3-Methyl-1H-pyrazol-4-yl)ethanone hydrochloride has several scientific research applications:

Medicinal Chemistry: It is used as a building block in the synthesis of various pharmaceutical compounds, including potential inhibitors of enzymes such as phosphodiesterase.

Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

Biological Studies: It is employed in the study of biological pathways and mechanisms, particularly those involving pyrazole derivatives.

Wirkmechanismus

The mechanism of action of 1-(3-Methyl-1H-pyrazol-4-yl)ethanone hydrochloride depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the target enzyme, thereby blocking its activity . The molecular targets and pathways involved would vary based on the specific enzyme or biological process being studied.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ in substituent positions, functional groups, or salt forms, leading to variations in physicochemical properties, reactivity, and applications. Below is a detailed comparison:

Table 1: Key Structural and Functional Comparisons

Key Observations :

Substituent Position : Moving the methyl group from the 3- to 1-position (CAS 37687-18-6) reduces similarity to 0.88, likely altering steric and electronic properties critical for binding in biological systems .

Salt Form : Hydrochloride salts (e.g., CAS 1197230-88-8) exhibit higher aqueous solubility compared to free bases, as seen in the target compound .

Physicochemical Properties

- Solubility: The hydrochloride salt form significantly improves water solubility compared to non-ionic analogs, crucial for pharmaceutical applications .

- Spectroscopic Data :

Biologische Aktivität

1-(3-Methyl-1H-pyrazol-4-yl)ethanone hydrochloride is a pyrazole derivative that exhibits a range of biological activities. This compound has garnered attention due to its potential applications in medicinal chemistry, including anti-inflammatory, anticancer, and antimicrobial activities. The following sections provide a detailed examination of its biological activity, mechanisms of action, and comparative studies with related compounds.

Anticancer Activity

Several studies have highlighted the anticancer properties of pyrazole derivatives, including this compound. For instance:

- Cell Proliferation Inhibition : Research indicates that compounds similar to this compound can inhibit the proliferation of various cancer cell lines. For example, derivatives showed significant growth inhibition in HepG2 (liver cancer) and HeLa (cervical cancer) cells with mean growth percentages of 54.25% and 38.44%, respectively .

- Mechanism of Action : The anticancer effects are often attributed to the modulation of signaling pathways involved in cell cycle regulation and apoptosis. Specific derivatives have been shown to target mitochondrial monoamine oxidases (MAOs), which play a role in cancer cell metabolism .

Anti-inflammatory Activity

The pyrazole scaffold is known for its anti-inflammatory properties:

- Inhibition of Pro-inflammatory Cytokines : Compounds similar to this compound have demonstrated the ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For instance, some derivatives exhibited up to 93% inhibition of IL-6 at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .

Antimicrobial Activity

The antimicrobial potential of pyrazole derivatives is also notable:

- Broad Spectrum Activity : Studies have reported that certain pyrazole compounds exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, specific derivatives showed comparable efficacy to commercial antibiotics like linezolid and cefaclor .

The biological activity of this compound is largely dependent on its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound can act as a reversible inhibitor of enzymes such as MAOs, which are crucial in regulating neurotransmitter levels and have implications in cancer metabolism .

- Receptor Modulation : It may also modulate receptor activity, influencing pathways that control inflammation and cell proliferation.

Comparison with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with other pyrazole derivatives:

| Compound Name | Anticancer Activity (IC50) | Anti-inflammatory Activity (%) | Antimicrobial Activity |

|---|---|---|---|

| This compound | Not specified | Up to 93% IL-6 inhibition | Moderate |

| 1-acetyl-3-(2,4-dihydroxyphenyl)-5-(3-methylphenyl)-4,5-dihydro-(1H)-pyrazole | 0.07 µM | Comparable to dexamethasone | Not specified |

| 3-methylpyrazole derivatives | Varies (up to 0.025 µM) | Significant inhibition observed | Effective against multiple strains |

Case Study 1: Anticancer Efficacy

A study explored the effects of a series of pyrazole derivatives on various cancer cell lines. The results indicated that compounds with specific substitutions on the pyrazole ring displayed enhanced cytotoxicity against tumor cells while maintaining low toxicity towards normal cells .

Case Study 2: Anti-inflammatory Mechanisms

In another study, researchers investigated the anti-inflammatory effects of various pyrazole derivatives in vivo using carrageenan-induced edema models. The results demonstrated significant reductions in inflammation markers, suggesting that these compounds could serve as potential therapeutic agents for inflammatory diseases .

Q & A

Basic Research Questions

Q. What safety protocols should be followed when handling 1-(3-Methyl-1H-pyrazol-4-yl)ethanone hydrochloride?

- Methodological Answer :

- Wear protective gear: Lab coat, gloves, goggles, and masks to avoid skin/eye contact and inhalation .

- Conduct reactions in fume hoods or gloveboxes to mitigate exposure to toxic vapors .

- Store in sealed containers at room temperature, away from heat and light .

- Dispose of waste via certified chemical disposal services to prevent environmental contamination .

Q. What synthetic methods are used to prepare this compound?

- Methodological Answer :

- Step 1 : React 3-methyl-1H-pyrazole with acetyl chloride in a polar solvent (e.g., DMF) under reflux (80–100°C) for 6–8 hours .

- Step 2 : Neutralize the reaction mixture with HCl to precipitate the hydrochloride salt.

- Step 3 : Purify via recrystallization using ethanol or methanol, yielding ~80% purity .

Q. How can initial structural characterization be performed for this compound?

- Methodological Answer :

- NMR Spectroscopy : Use - and -NMR to confirm the pyrazole ring and acetyl group. Key signals: pyrazole protons at δ 6.5–7.5 ppm, acetyl carbonyl at ~200 ppm .

- IR Spectroscopy : Identify C=O stretching (1680–1720 cm) and N–H vibrations (3100–3300 cm) .

Advanced Research Questions

Q. How is X-ray crystallography applied to resolve the crystal structure of this compound?

- Methodological Answer :

- Data Collection : Use a single-crystal diffractometer (Mo-Kα radiation, λ = 0.71073 Å). Collect data at 100 K to minimize thermal motion .

- Refinement : Employ SHELXL for structure solution and refinement. Key parameters: R-factor < 0.05, hydrogen atoms placed geometrically, and anisotropic displacement for non-H atoms .

- Analysis : Validate dihedral angles (e.g., pyrazole vs. methyl group orientation) and intermolecular hydrogen bonds (e.g., C–H···Cl interactions) .

Q. What advanced techniques are recommended for impurity profiling in pharmaceutical-grade samples?

- Methodological Answer :

- HPLC-MS : Use a C18 column (mobile phase: 0.1% formic acid in acetonitrile/water). Detect impurities like unreacted pyrazole (retention time ~8.2 min) or acetylated byproducts .

- Reference Standards : Compare with certified impurities (e.g., 3-hydroxyacetophenone, CAS 121-71-1) to quantify contamination levels .

Q. How should researchers address discrepancies in spectroscopic data across studies?

- Methodological Answer :

- Cross-Validation : Replicate synthesis under controlled conditions (e.g., inert atmosphere, standardized reagent purity) to isolate variables .

- DSC/TGA : Assess thermal stability (e.g., decomposition onset at 200–220°C) to rule out polymorphic variations .

- Collaborative Studies : Share raw data (e.g., crystallographic CIF files) via platforms like the Cambridge Structural Database to resolve structural ambiguities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.